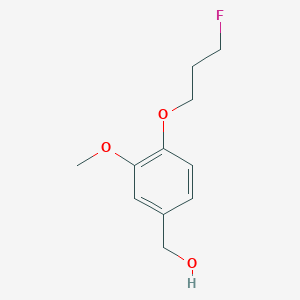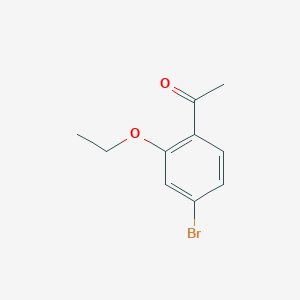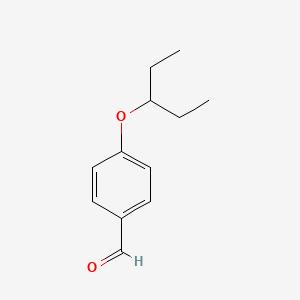![molecular formula C12H12N2O5 B1406028 [1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1537512-52-9](/img/structure/B1406028.png)
[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Descripción general
Descripción
1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, also known as 4-Methoxyphenylacetic acid (4-MPA), is an organic compound belonging to the class of carboxylic acids. It is a colorless solid which has been used in scientific research for a variety of purposes. It is a hydrophobic molecule which has been used as a model compound for studying the interactions between hydrophobic molecules and lipids. In addition, 4-MPA has been used in biochemical and physiological studies for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
1. Conformational Studies and Supramolecular Complex Formation
Hydantoin-5-acetic acid, closely related to [1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, has been investigated for its conformational properties and potential as a coformer in supramolecular complexes. It was found that the acid function of this compound is located perpendicular to its ring, facilitating unique hydrogen-bonding arrangements and conformations (Gerhardt, Tutughamiarso & Bolte, 2012).
2. Acylation Reactions
Research into the acylation of amines and pyrazole with acyl chlorides derived from this compound has led to the development of new amides and 1-acylpyrazole compounds. These reactions demonstrate the chemical versatility and reactivity of this compound, highlighting its potential in synthetic organic chemistry (Arutjunyan et al., 2013).
3. Pharmaceutical Applications
One study explored acetic acid aldose reductase inhibitors containing a five-membered heterocyclic core. Among these, a compound closely related to this compound demonstrated potent topical activity and the ability to prevent cataract development in animal models. This research signifies the compound's potential relevance in pharmaceutical applications, particularly in the context of cataract prevention (La Motta et al., 2008).
4. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of derivatives of acetic acid compounds similar to this compound. These studies have found that certain derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018) (Krátký, Vinšová & Stolaříková, 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their activity and function .
Mode of Action
It’s known that the compound can form hydrogen bonds with amino acids, which could potentially alter the function of the target proteins
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in bacterial cell division .
Pharmacokinetics
Similar compounds have shown significant biological activity, suggesting good bioavailability .
Result of Action
Similar compounds have shown significant cytotoxic effects, suggesting potential applications in cancer treatment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity
Análisis Bioquímico
Biochemical Properties
[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress responses and inflammation . The nature of these interactions often involves the inhibition or activation of specific enzymatic pathways, which can lead to changes in cellular metabolism and function. The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications in diseases related to oxidative stress and inflammation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in the inflammatory response, thereby reducing inflammation in certain cell types. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules . These interactions can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways. For instance, the compound may bind to and inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound has been observed to result in sustained changes in cellular function, including prolonged reductions in inflammation and oxidative stress. These temporal effects are important for understanding the potential therapeutic applications and limitations of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney tissues. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and inflammation . The compound’s effects on metabolic flux and metabolite levels can lead to changes in cellular energy production and utilization. For example, it may enhance the activity of antioxidant enzymes, thereby reducing the levels of reactive oxygen species and protecting cells from oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, such as the liver and kidneys. Understanding the transport and distribution mechanisms is important for optimizing the delivery and efficacy of the compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications play a role in directing the compound to these locations, where it can exert its effects on cellular metabolism and signaling pathways.
Propiedades
IUPAC Name |
2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-19-8-4-2-7(3-5-8)14-11(17)9(6-10(15)16)13-12(14)18/h2-5,9H,6H2,1H3,(H,13,18)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZAKDNYUHGFFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




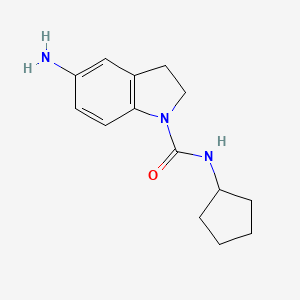
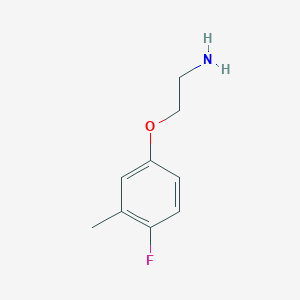


amine](/img/structure/B1405951.png)
